molecular formula C25H14F2O5 B12184246 7'-[(2,6-difluorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(2,6-difluorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12184246
M. Wt: 432.4 g/mol
InChI Key: RMQDTMJAMNEVGD-UHFFFAOYSA-N
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Description

7’-[(2,6-difluorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[(2,6-difluorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzyl alcohol with a suitable chromene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7’-[(2,6-difluorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

7’-[(2,6-difluorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7’-[(2,6-difluorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzyl alcohol
  • 7-[(2,6-Difluorobenzyl)oxy]-2H-chromen-2-one
  • 5-[(2,6-Difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Uniqueness

7’-[(2,6-difluorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione stands out due to its unique bichromene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H14F2O5

Molecular Weight

432.4 g/mol

IUPAC Name

7-[(2,6-difluorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H14F2O5/c26-20-5-3-6-21(27)19(20)13-30-15-8-9-16-17(12-24(28)31-23(16)11-15)18-10-14-4-1-2-7-22(14)32-25(18)29/h1-12H,13H2

InChI Key

RMQDTMJAMNEVGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=C(C=CC=C5F)F

Origin of Product

United States

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